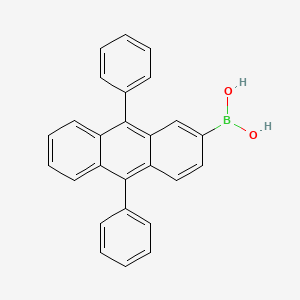

(9,10-Diphenylanthracen-2-yl)boronic acid

Description

Contextualizing Boronic Acids in Contemporary Organic Chemistry

Boronic acids have become indispensable reagents in the field of organic chemistry due to their stability, versatile reactivity, and relatively low toxicity. researchgate.net These organoboron compounds, characterized by the R-B(OH)₂ functional group, play a pivotal role in the construction of complex molecular architectures. researchgate.net

Overview of Boronic Acid Reactivity and Utility

Boronic acids are organic compounds related to boric acid where one hydroxyl group is replaced by an alkyl or aryl group. researchgate.net They function as Lewis acids, capable of forming reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. researchgate.netfishersci.no This unique binding capability is a cornerstone of their use in various applications. photochemcad.com While most boronic acids are air and moisture stable, they are susceptible to deboronation under certain conditions. boronmolecular.com Their stability and ease of preparation have contributed to their widespread use as building blocks in organic synthesis. researchgate.net One common issue is that boronic acids can have stability problems, which can be addressed by converting them into more stable forms like boronate esters or by forming complexes with reagents such as diethanolamine. youtube.com

Role of Boronic Acids in Carbon-Carbon Bond Formation (Suzuki-Miyaura Coupling)

The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon (C-C) bonds. nih.govchemistryviews.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate. youtube.comrsc.org The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a Pd(II) species. rsc.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires activation by a base. researchgate.netrsc.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govrsc.org

The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and high efficiency, making it a cornerstone of pharmaceutical synthesis and materials science. nih.govuni.luyoutube.com

Applications of Boronic Acids in Sensing and Materials Science

Beyond their role in C-C bond formation, boronic acids are extensively used in the development of sensors and advanced materials. photochemcad.comchemicalbook.com Their ability to bind reversibly with diols makes them excellent receptors for carbohydrates, leading to the creation of sensors for glucose and other biologically relevant molecules. fishersci.noyoutube.comfishersci.com This interaction can be transduced into an optical or electrochemical signal. photochemcad.comacs.org

In materials science, boronic acids are crucial building blocks for constructing complex π-conjugated systems that form the basis of organic electronic materials used in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chemicalbook.com The boronic acid functional group provides a reactive handle to incorporate specific chromophores, like anthracene (B1667546) derivatives, into larger polymeric or molecular structures. researchgate.net

Significance of Anthracene Derivatives in Functional Materials

Anthracene, a polycyclic aromatic hydrocarbon with three linearly fused benzene (B151609) rings, and its derivatives are renowned for their unique photochemical and photophysical properties. bldpharm.com This makes them highly valuable components in the design of functional organic materials. epa.gov

Anthracene as a Chromophore in Organic Electronics

The extended π-conjugated system of the anthracene core is responsible for its character as a chromophore—a part of a molecule that absorbs and emits light. acs.org Anthracene derivatives are known for their strong fluorescence, often in the blue region of the visible spectrum, a color that is crucial for full-color display technology. chemistryviews.org The high carrier mobility and luminescent properties of anthracene make it an attractive building block for organic semiconductors. mdpi.com

Specifically, 9,10-diphenylanthracene (B110198) (DPA) is a benchmark blue emitter due to its high fluorescence quantum yield. chemistryviews.orgrsc.org The phenyl groups at the 9 and 10 positions enhance stability and prevent the molecules from packing too closely in the solid state, which can otherwise lead to fluorescence quenching. glpbio.com These properties make DPA and its derivatives prime candidates for the emissive layer in OLEDs. chemistryviews.orgepa.gov

Design Principles for Modulating Anthracene Derivative Properties

The properties of anthracene-based materials can be precisely tuned through synthetic modification. Key design principles include:

Substitution at the 9 and 10 positions: Adding bulky groups, such as phenyl rings, disrupts π-stacking and reduces intermolecular interactions, which helps maintain high fluorescence efficiency in the solid state. chemistryviews.orgglpbio.com

Substitution at other positions (e.g., 2, 3, 6, 7): Introducing functional groups at other positions on the anthracene core can modulate the electronic properties, solubility, and morphology of the material. rsc.org For instance, attaching electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels, thereby tuning the emission color and charge transport characteristics. rsc.org A study on 9,10-disubstituted anthracenes showed that while substitutions had a minor effect on UV/Vis absorption, they significantly impacted fluorescence, with thiophene (B33073) substituents decreasing the quantum yield. rsc.org

Creating non-planar structures: Designing molecules with a twisted or non-planar geometry is an effective strategy to suppress aggregation-induced quenching and achieve multifunctional properties like aggregation-induced emission (AIE).

Intramolecular Encapsulation: A recent strategy to improve the stability of the anthracene core without sacrificing its emissive properties involves creating doubly bridged structures that "encapsulate" the reactive center of the molecule. chemistryviews.org

These design strategies allow chemists to create a vast library of anthracene derivatives with tailored properties for specific applications, from deep-blue emitters in OLEDs to efficient annihilators in triplet-triplet annihilation upconversion systems. rsc.org

Data Tables

Table 1: Physicochemical Properties of (9,10-Diphenylanthracen-2-yl)boronic acid

This table summarizes the key identifiers and predicted properties of the title compound.

| Property | Value | Source(s) |

| CAS Number | 597553-98-5 | fishersci.com |

| Molecular Formula | C₂₆H₁₉BO₂ | uni.lufishersci.com |

| Molecular Weight | 374.24 g/mol | uni.lu |

| IUPAC Name | This compound | fishersci.com |

| Physical Form | Crystalline Powder | fishersci.com |

| Color | White to Light Yellow | fishersci.com |

| Boiling Point (Predicted) | 569.6 ± 60.0 °C | |

| pKa (Predicted) | 8.45 ± 0.30 | |

| Storage | Inert atmosphere, Room Temperature |

Table 2: Research Findings on Substituted 9,10-Diphenylanthracene (DPA) Derivatives

This table highlights how different modifications to the DPA core, a strategy enabled by precursors like this compound, influence material properties for electronic applications.

| Derivative Type | Modification Strategy | Key Finding | Application Focus | Source(s) |

| Bulky-Substituted DPA | Addition of bulky groups (e.g., triphenylamine) at the 2,6-positions. | Creates a non-coplanar, amorphous structure that hinders intermolecular packing. | High-efficiency blue emitters for OLEDs. | |

| Bridged DPA | Intramolecular encapsulation of the anthracene core with ester-linked bridges. | Significantly improves photostability while maintaining deep-blue emission. | Stable blue emitters for OLEDs. | chemistryviews.org |

| Tetraphenylethene-DPA | Covalent linking of DPA to a tetraphenylethene (TPE) moiety. | Exhibits aggregation-induced emission (AIE) and can be used for photon upconversion. | Triplet-triplet annihilation upconversion (TTA-UC). | researchgate.netnih.gov |

| Functionalized Phenyl-DPA | Introduction of electron-withdrawing groups (e.g., -CN, -CF₃) on the phenyl rings. | Can slightly enhance the performance as an annihilator compared to unsubstituted DPA. | TTA-UC Annihilators. | rsc.org |

Strategic Functionalization of Anthracene Core

The functionalization of the anthracene core is a key strategy for tuning the properties of the resulting molecules. The positions of substitution on the anthracene skeleton significantly influence the material's electronic and optical characteristics. nih.gov For instance, substitution at the 2,6-positions versus the 9,10-positions can lead to notable shifts in the UV-visible absorption and photoluminescence spectra. nih.gov

The synthesis of this compound involves several strategic steps. The 9,10-diphenylanthracene scaffold is typically constructed using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where aryl groups are attached to a dibromoanthracene precursor. researchgate.netmdpi.com A common starting material is 9,10-dibromoanthracene (B139309), which can be coupled with phenylboronic acid. mdpi.comresearchgate.net

The introduction of the boronic acid group [-B(OH)₂] at the 2-position is a critical functionalization step. This is often achieved through methods such as:

Lithium-halogen exchange: A bromo-substituted 9,10-diphenylanthracene is treated with an organolithium reagent (like t-BuLi) at low temperatures, followed by quenching with a trialkyl borate (B1201080) ester (e.g., trimethyl borate) and subsequent hydrolysis to yield the boronic acid. nih.gov

Palladium-catalyzed C-H borylation: This method allows for the direct conversion of a C-H bond on the anthracene ring to a C-B bond, offering a more atom-economical route. nih.gov

This strategic placement of the boronic acid group provides a reactive handle for further modifications, enabling the synthesis of a vast library of derivatives while preserving the desirable properties of the DPA core. rsc.org

Positioning this compound within Boron- and Anthracene-Based Research

This compound holds a unique position by bridging the research fields of anthracene-based fluorophores and organoboron chemistry. Anthracene derivatives are a major focus of materials science, renowned for their applications as emitters in OLEDs, fluorescent probes, and organic semiconductors. rsc.orgnih.gov They are particularly sought after for their high photoluminescence quantum yields and their role in achieving efficient blue emission, a critical component for displays and lighting. acs.org

On the other hand, the field of organoboron chemistry has expanded dramatically, largely due to the utility of boronic acids. nih.gov Initially recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, boronic acids are now widely used as building blocks in organic synthesis, medicinal chemistry, and sensor technology. nih.govbath.ac.uk Their ability to form stable but reversible covalent bonds with diols makes them ideal for creating sensors, particularly for saccharides like glucose. bath.ac.ukresearchgate.net

This compound integrates these two areas. The 9,10-diphenylanthracene unit serves as a robust, highly fluorescent core, while the boronic acid at the 2-position acts as a versatile functional group. rsc.org This allows the compound to be used not only as a precursor for more complex OLED materials but also as a potential platform for developing fluorescent chemosensors. mdpi.comrsc.org

Unique Structural Features of the Compound

The distinct properties of this compound arise from its specific molecular architecture. The core is a rigid anthracene system, which provides a planar π-conjugated backbone. Attached at the 9 and 10 positions are two phenyl groups. These bulky substituents are twisted relative to the anthracene plane, a structural feature that imparts several key advantages. researchgate.net This steric hindrance effectively suppresses intermolecular π-π stacking and the associated fluorescence quenching that often occurs in the solid state, leading to high emission efficiencies. acs.org

The boronic acid group at the 2-position introduces both electronic and functional asymmetry. As a Lewis acid, the boron center can influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. nih.govmdpi.com This functional group is also the primary site for chemical reactivity, enabling its use as a synthetic intermediate. nih.gov

Below is a table summarizing the key identifiers and predicted properties of the compound.

Data sourced from multiple chemical suppliers and databases. fishersci.comglpbio.com

Rationale for Research Focus on the Compound's Derivatives

The primary reason for the intense research interest in derivatives of this compound is its role as a versatile synthetic intermediate or "building block." nih.gov The DPA core provides a foundation with excellent photophysical properties, including strong blue fluorescence and high thermal stability, which are essential for OLED applications. rsc.orgrsc.org However, to optimize performance in a device, these properties often need to be fine-tuned.

Derivatization provides the pathway for this optimization. The boronic acid group at the 2-position is an ideal reactive site for Suzuki-Miyaura cross-coupling reactions. rsc.orgmdpi.com This allows chemists to easily attach a wide variety of other aromatic and heteroaromatic groups to the DPA core. By carefully selecting these appended groups, researchers can:

Tune Emission Color: Modifying the electronic structure of the molecule can shift the emission wavelength from deep blue to green or even orange. nih.govresearchgate.net

Improve Charge Transport: Attaching hole- or electron-transporting moieties can balance charge injection and transport within an OLED, leading to higher device efficiency and longer operational lifetimes. rsc.org

Increase Thermal and Morphological Stability: Adding bulky side groups can increase the glass transition temperature and improve the quality of thin films, which is crucial for the fabrication of stable and long-lasting devices. researchgate.net

In essence, this compound serves as a highly adaptable platform. It offers a stable, high-performance fluorescent core that can be systematically modified, enabling the rational design of new materials for advanced optoelectronic applications. rsc.org

Table of Mentioned Compounds

Structure

2D Structure

Properties

IUPAC Name |

(9,10-diphenylanthracen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUDLJXJTYSUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631121 | |

| Record name | (9,10-Diphenylanthracen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597553-98-5 | |

| Record name | (9,10-Diphenylanthracen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Diphenylanthracene-2-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9,10 Diphenylanthracen 2 Yl Boronic Acid and Its Precursors

Precursor Synthesis Strategies

The efficient synthesis of the target boronic acid is critically dependent on the successful preparation of its key precursors. This involves two primary stages: the assembly of the substituted 9,10-diphenylanthracene (B110198) framework and the introduction of a reactive handle, typically a halogen, at the 2-position to facilitate the final borylation step.

Synthesis of Substituted Anthracene (B1667546) Intermediates

The foundation of the target molecule is the 9,10-diphenylanthracene core. Various synthetic methodologies have been developed to access this and related diarylanthracene structures, often focusing on carbon-carbon bond-forming reactions.

The construction of 9,10-diarylanthracene scaffolds is a well-established field in organic synthesis, with several reliable methods available. A predominant strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemicalbook.comepa.govresearchgate.net This approach typically involves the reaction of 9,10-dibromoanthracene (B139309) with an excess of phenylboronic acid in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. chemicalbook.comrsc.org This method is valued for its high yields and functional group tolerance. researchgate.net

Alternative transition-metal-catalyzed routes have also been explored. For instance, silica (B1680970) gel-supported zinc bromide has been employed as a catalyst for the synthesis of 9,10-diarylanthracene derivatives from the reaction of electron-rich arenes with aromatic aldehydes and acetyl bromide under mild conditions. nih.gov Another established method begins with anthraquinone, which can be reacted with organolithium reagents followed by a reduction step, often with tin(II) chloride, to yield the desired diarylanthracene product. rsc.org

| Method | Starting Materials | Key Reagents/Catalysts | General Findings | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 9,10-Dibromoanthracene, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | A convenient, one-step synthesis providing good yields of 9,10-diarylanthracenes. researchgate.net | chemicalbook.com, epa.gov, researchgate.net |

| Zinc-Catalyzed Reaction | Electron-rich arenes, Aromatic aldehydes, Acetyl bromide | ZnBr₂/SiO₂ | A facile and effective methodology performed under mild conditions. nih.gov | nih.gov |

| Anthraquinone Route | Anthraquinone, Phenyl-lithium | Sn(II) for reduction | A multi-step approach involving nucleophilic addition followed by reduction. rsc.org | rsc.org |

To introduce the boronic acid group at the 2-position of 9,10-diphenylanthracene, a precursor bearing a halogen at that specific position is required. The most common precursor is 2-bromo-9,10-diphenylanthracene (B1290078). nbinno.com This intermediate is typically synthesized via the electrophilic bromination of the 9,10-diphenylanthracene scaffold. nbinno.com The reaction is commonly carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, sometimes with a catalytic amount of iron or copper powder to facilitate the reaction. nbinno.com

The regioselectivity of halogenation on the anthracene core is influenced by both steric and electronic factors. For instance, halogenation of dibenz[a,c]anthracene (B33276) with NBS primarily yields the 9-bromo product over the 10-bromo isomer due to steric hindrance. nih.gov The choice of halogenating agent is also crucial; N-chlorosuccinimide (NCS) exhibits different reactivity compared to NBS, which is attributed to the differing N-X bond strengths and the atomic sizes of the halogens. nih.gov

| Substrate | Reagent | Catalyst/Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene | N-Bromosuccinimide (NBS) or Br₂ | Fe or Cu powder (cat.) | 2-Bromo-9,10-diphenylanthracene | nbinno.com |

| Dibenz[a,c]anthracene | NBS | CCl₄, Iodine (accelerant) | 9-Bromodibenz[a,c]anthracene and 10-Bromodibenz[a,c]anthracene | nih.gov |

| 9-Bromoanthracene | N-Chlorosuccinimide (NCS) | CCl₄, HCl | 9,10-Dichloroanthracene and 9-Bromo-10-chloroanthracene | nih.gov |

Preparation of Aryl Boronic Acid Moieties

The final key transformation is the conversion of the aryl halide (2-bromo-9,10-diphenylanthracene) into the corresponding boronic acid. This is a fundamental process in organoboron chemistry with several established protocols.

A classic and highly effective method for synthesizing aryl boronic acids involves the formation of an organometallic intermediate followed by reaction with a boron electrophile. google.comresearchgate.net The process begins with the conversion of the aryl bromide, in this case, 2-bromo-9,10-diphenylanthracene, into its corresponding Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orggoogle.com The use of lithium chloride (LiCl) can be beneficial as it helps to break up magnesium clusters and facilitate the insertion of magnesium into the carbon-halogen bond. organic-chemistry.org

Once formed, the Grignard reagent is quenched by adding a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, at low temperatures (e.g., -78 °C) to prevent over-addition. google.com The resulting boronate ester is then hydrolyzed under aqueous acidic conditions to yield the final (9,10-Diphenylanthracen-2-yl)boronic acid. google.comclockss.org An alternative one-pot approach, known as Barbier-type conditions, involves generating the Grignard reagent in the presence of the borylating agent, which can trap the organometallic species as it forms. google.comclockss.org

Boronic acids can undergo undesirable side reactions, such as dehydration to form boroxine (B1236090) anhydrides or decomposition under certain conditions, which can complicate purification and subsequent reactions. chem-station.com To circumvent these issues, the boronic acid can be converted into a more stable derivative, effectively protecting it. acs.org

Several protecting groups are commonly employed:

Pinacol (B44631) Esters : These are perhaps the most popular protecting groups for boronic acids. chem-station.com They are formed by condensation with pinacol and are generally stable enough for column chromatography but reactive enough to be used directly in many cross-coupling reactions. researchgate.net

N-methyliminodiacetic acid (MIDA) Esters : The MIDA ligand forms a stable, tridentate complex with the boron atom, resulting in a tetrahedral structure that is inert to many common organic transformations. acs.orgnih.gov The MIDA group can be cleaved under mild aqueous basic conditions to release the free boronic acid. chem-station.comacs.org

1,8-Diaminonaphthalene (B57835) (dan) Amides : This protecting group forms very robust boronamides that are stable under a wide range of conditions, including aqueous base. acs.orgnih.gov Deprotection is typically achieved with aqueous acid. chem-station.com

Trifluoroborate Salts : Formed by reacting the boronic acid with KHF₂, these salts are often highly crystalline and stable towards oxidation. chem-station.com

| Protecting Group | Structure Type | Key Stability Features | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Pinacol | Cyclic boronic ester | Stable to chromatography, air, and moisture. | Acidic hydrolysis (e.g., with NaIO₄) or via trifluoroborate. | chem-station.com, researchgate.net |

| MIDA | Tridentate complex (sp³ Boron) | Stable to hydrolytic, oxidative, and reductive conditions. | Mild aqueous base (e.g., NaOH). | chem-station.com, acs.org |

| dan | Boronamide (sp² Boron) | Very stable, tolerates aqueous base. | Aqueous acid. | chem-station.com, acs.org |

| Trifluoroborate | Anionic salt (sp³ Boron) | High crystallinity, stable to oxidation. | Used directly or converted to boronic acid with acid. | chem-station.com |

Direct Synthesis of this compound

The direct synthesis of this compound predominantly involves the borylation of a pre-functionalized 9,10-diphenylanthracene (DPA) scaffold. The key precursor for such a transformation is typically a halogenated derivative, such as 2-bromo-9,10-diphenylanthracene. The challenge lies in selectively introducing the boron-containing moiety at the C-2 position of the DPA structure.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for forming the crucial carbon-boron bond required for arylboronic acids. nih.gov These reactions offer high efficiency and functional group tolerance, making them suitable for complex molecules like DPA derivatives. nih.gov The Miyaura borylation reaction, a variant of the Suzuki-Miyaura coupling, is a primary strategy for converting aryl halides into arylboronic esters, which are then hydrolyzed to the desired boronic acid. nih.govlibretexts.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, and its principles are extended to the synthesis of boronic acids themselves. libretexts.orgchemistryviews.org While often used to couple a boronic acid with a halide, the related Miyaura borylation uses a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to install a boronate ester group onto an aryl halide. nih.govyoutube.com For the synthesis of this compound, the protocol would involve the reaction of 2-bromo-9,10-diphenylanthracene with B₂pin₂ in the presence of a palladium catalyst and a suitable base. nih.gov The resulting pinacol boronate ester is then readily converted to the final boronic acid through hydrolysis. youtube.com

Sequential Suzuki couplings have also been developed for creating complex, diversely substituted anthracene derivatives. acs.orgnih.gov These multi-step, one-pot procedures allow for the site-selective arylation of di- or tri-bromoanthracenes, demonstrating the fine control achievable with palladium catalysis on the anthracene core. acs.orgnih.gov A similar selective approach could be envisioned for the borylation step.

The success of palladium-catalyzed borylation hinges on the selection of an appropriate catalyst system, which consists of a palladium precursor and a supporting ligand. libretexts.orgyoutube.com The ligand stabilizes the palladium center and modulates its reactivity, which is critical for achieving high yields and preventing side reactions. acs.org For challenging substrates, including sterically hindered or electron-rich aryl halides, bulky and electron-rich phosphine (B1218219) ligands are often required. acs.orgacs.org

N-heterocyclic carbenes (NHCs) and palladacycles have also emerged as highly effective catalysts, offering robustness, thermal stability, and high turnover numbers. libretexts.orgnih.gov Palladacycles, in particular, have been successfully used in the sequential Suzuki coupling of dibromoanthracenes to produce complex emitters for organic light-emitting diodes (OLEDs). acs.orgnih.gov The choice of ligand can dramatically influence reaction outcomes, with specific ligands being essential for activating challenging bonds, such as aryl chlorides. nih.gov

Table 1: Common Palladium Catalyst Systems for Suzuki-Miyaura Type Reactions

| Palladium Precursor | Ligand | Typical Substrates | Key Features | Citations |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl/heteroaryl chlorides, bromides | High activity, allows for room temperature reactions of aryl chlorides. | acs.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl/vinyl chlorides, bromides | Effective for a wide range of substrates under mild conditions. | acs.org |

| Pd(OAc)₂ | PCy₃ | Aryl/vinyl triflates | Highly effective for triflate substrates at room temperature. | acs.org |

| Palladacycle IA | None (pre-formed) | Aryl bromides | Enables site-selective and sequential couplings on poly-halogenated anthracenes. | acs.orgnih.gov |

| Pd(OAc)₂ | XPhos | Aryl chlorides | Used for activating challenging C-Cl bonds in sequential couplings. | nih.gov |

| Pd(PPh₃)₄ | None (pre-formed) | Aryl bromides | A classic, widely used catalyst for general Suzuki couplings. | chemicalbook.comgoogle.com |

This table is interactive. Click on the headers to sort the data.

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the borylation reaction. numberanalytics.com Key parameters include the choice of solvent, base, temperature, and catalyst loading. chemistryviews.orgnumberanalytics.com The interplay between these factors is complex, and ideal conditions are often substrate-dependent. nih.gov

Solvent: The solvent affects the solubility of reactants and the reaction rate. numberanalytics.com Common choices include ethereal solvents like THF or dioxane, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF, often in combination with water. numberanalytics.com

Base: A base is essential for the transmetalation step of the catalytic cycle. libretexts.orgyoutube.com Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are frequently used. acs.orgacs.orgchemicalbook.com The strength and nature of the base can impact yield and selectivity. acs.org

Temperature: Reactions are often heated to increase the rate, with temperatures typically ranging from 60°C to 110°C. acs.orgchemicalbook.comnumberanalytics.com However, some highly active catalyst systems can facilitate reactions at room temperature, which can improve selectivity and reduce side reactions. acs.orgacs.org

Optimization Strategies: Modern approaches to optimization utilize high-throughput screening and machine learning algorithms to navigate the vast parameter space and identify general, high-yielding conditions. chemistryviews.orgnih.govrsc.org These methods have successfully identified robust conditions for heteroaryl Suzuki-Miyaura couplings, achieving an average yield of 72% across a wide range of substrates. chemistryviews.org

Alternative Synthetic Routes to Arylboronic Acids

One powerful alternative is the iridium-catalyzed C-H borylation of arenes. organic-chemistry.orgacs.org This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, bypassing the need for a halogenated precursor. organic-chemistry.org The reaction typically uses an iridium catalyst with a bipyridine ligand and a diboron reagent, followed by hydrolysis of the resulting boronate ester to the boronic acid. acs.org

Other established methods for arylboronic acid synthesis include:

Reaction with Grignard or Organolithium Reagents: The traditional approach involves forming an organometallic reagent (Grignard or organolithium) from an aryl halide, which then reacts with a trialkyl borate (e.g., trimethyl borate), followed by acidic workup. youtube.comorganic-chemistry.org

Sandmeyer Borylation: This route converts aryl amines to arylboronic acids via a diazotization reaction followed by borylation. organic-chemistry.org

Visible-Light Photoredox Catalysis: Emerging methods use light to promote the borylation of aryl halides, offering mild and efficient reaction conditions. organic-chemistry.org

Synthesis of Related this compound Derivatives

The direct product of many borylation reactions is not the boronic acid itself, but a boronate ester, most commonly the pinacol ester. organic-chemistry.orgacs.org These esters are often more stable, easier to purify by chromatography, and serve as immediate precursors to other derivatives. The pinacol ester of this compound can be readily hydrolyzed to the free boronic acid using an oxidative cleavage agent like sodium periodate (B1199274) (NaIO₄) or by simple acid-catalyzed hydrolysis. organic-chemistry.orgacs.org

Another important class of derivatives is the potassium aryltrifluoroborate salts. These salts are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. acs.orgresearchgate.net They can be synthesized in a one-pot procedure from the boronate ester by treatment with potassium hydrogen difluoride (KHF₂), which displaces the pinacol group. organic-chemistry.orgacs.org Aryltrifluoroborates are competent partners in Suzuki-Miyaura cross-coupling reactions. acs.org

An exploration of the synthetic pathways leading to this compound and its complex derivatives reveals a sophisticated array of chemical strategies. These methodologies are crucial for tuning the molecule's properties for advanced applications, particularly in materials science. The synthesis is not merely a procedural route but a platform for structural innovation, allowing for precise modifications to the core aromatic system and the reactive boronic acid group.

1 Strategies for Modifying the Anthracene Core

The functionalization of the 9,10-diphenylanthracene (DPA) scaffold is a key strategy for tailoring its electronic and photophysical properties. kyushu-u.ac.jp The precursor, this compound, often begins with a halogenated DPA derivative, typically 2-Bromo-9,10-diphenylanthracene. The synthesis of this crucial intermediate can be achieved by brominating 9,10-diphenylanthracene with reagents like N-bromosuccinimide (NBS). nbinno.com Once this bromo-derivative is obtained, it serves as a versatile anchor for introducing the boronic acid moiety or for further core modifications via cross-coupling reactions.

A primary method for constructing the DPA core itself is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netmdpi.com This reaction typically involves coupling 9,10-dibromoanthracene with two equivalents of an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). researchgate.netchemicalbook.com This approach is highly modular, allowing for the synthesis of a wide range of symmetrically and asymmetrically substituted 9,10-diarylanthracenes by selecting different arylboronic acids. researchgate.netrsc.org

Beyond the Suzuki reaction, Stille coupling offers an alternative route for C-C bond formation on the anthracene core. researchgate.net For instance, 9-bromo-10-phenylanthracene (B179275) can be coupled with organostannanes like 2-(tertbutylstannyl)-thiophene to introduce different aromatic systems. rsc.org

More profound modifications involve altering the fundamental aromatic framework. One such advanced strategy is the incorporation of heteroatoms into the anthracene nucleus. nih.gov For example, a 2-aza-9,10-diphenylanthracene has been synthesized through a multi-step sequence involving Diels-Alder and retro-Diels-Alder reactions with strained intermediates like benzynes and piperidynes. nih.govucla.edu The introduction of a nitrogen atom significantly alters the molecule's electronic landscape, impacting its HOMO/LUMO energy levels and ultimately its performance in applications like organic light-emitting diodes (OLEDs). nih.gov Another powerful method for constructing the core is the Diels-Alder reaction between a 1,3-diphenylisobenzofuran (B146845) and a suitable dienophile, which, after an aromatization step, yields the anthracene skeleton, allowing for substitution patterns that are otherwise difficult to access. researchgate.net

Table 1: Selected Strategies for Anthracene Core Modification

| Strategy | Reactants | Key Reagents/Catalysts | Product Type | Reference(s) |

|---|---|---|---|---|

| Bromination | 9,10-Diphenylanthracene | N-Bromosuccinimide (NBS) | 2-Bromo-9,10-diphenylanthracene | nbinno.com |

| Suzuki-Miyaura Coupling | 9,10-Dibromoanthracene, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ or Na₂CO₃ | 9,10-Diphenylanthracene | researchgate.netmdpi.comchemicalbook.com |

| Stille Coupling | 9-Bromo-10-phenylanthracene, 2-(tertbutylstannyl)-thiophene | Pd₂(dba)₃, tri-o-tolyl phosphine | 2-(10-Phenylanthracen-9-yl)thiophene | rsc.orgresearchgate.net |

| Heteroatom Incorporation | Azacyclic alkyne precursor, Oxadiazinone, Benzyne precursor | CsF, MnO₂ | 2-Aza-9,10-diphenylanthracene | nih.govucla.edu |

| Diels-Alder Cycloaddition | 1,3-Diphenylisobenzofuran, Dienophile (e.g., maleic acid derivative) | Heat, followed by aromatization | Substituted 9,10-Diphenylanthracene | researchgate.net |

2 Derivatization at the Boronic Acid Moiety (e.g., esters)

The boronic acid group, -B(OH)₂, is a versatile functional handle, but it can also present challenges due to its tendency to form cyclic, trimeric anhydrides known as boroxines. sciforum.net Consequently, boronic acids are often converted into more stable derivatives, most commonly boronic esters. sciforum.netyoutube.com

The synthesis of boronic esters from this compound is typically an equilibrium reaction with a diol. sciforum.net To drive the reaction to completion, the water generated during the condensation is removed, often by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (B86663) or molecular sieves. sciforum.net A wide variety of diols can be employed, with pinacol being a common choice to form stable pinacol esters. The use of chiral diols, such as derivatives of tartaric acid, allows for the preparation of chiral boronic esters, which can be valuable in asymmetric synthesis. sciforum.net

These boronate esters offer several advantages over the free acid; they are generally less polar, easier to handle and purify, and exhibit enhanced stability, preventing the self-condensation that complicates the storage and use of free boronic acids. sciforum.netyoutube.com

Another effective strategy for masking the boronic acid functionality is through complexation with diethanolamine. youtube.com This reaction forms a stable, crystalline bicyclic adduct, sometimes referred to as a "dabornate," which is robust enough to be air- and water-stable. youtube.com These complexes can often be used directly in subsequent reactions, such as Suzuki-Miyaura couplings, by releasing the free boronic acid in situ under appropriate protic conditions. youtube.com

Table 2: Common Derivatizations of the Boronic Acid Moiety

| Derivative Type | Reagent | Reaction Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Boronic Ester | Diol (e.g., pinacol, tartrate) | Dehydrating agent or Dean-Stark trap | Increased stability, improved handling, used in cross-coupling | sciforum.net |

| Diethanolamine Adduct ("Dabornate") | Diethanolamine | Mixing in a solvent like methylene (B1212753) chloride | Crystalline, air- and water-stable solid, used directly in reactions | youtube.com |

3 Multi-component Reactions for Complex Structures

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation. The incorporation of this compound or its precursors into MCRs opens pathways to novel and highly functionalized structures.

One notable example is the Ugi four-component reaction (Ugi-4CR), which has been employed to synthesize libraries of bis-boronic acids for applications in chemical biology. rsc.org A similar strategy could be envisioned where an amine, a carbonyl compound, an isocyanide, and a boronic acid-functionalized component are combined to append a complex, amide-containing side chain to the DPA core in one pot.

Sequentially catalyzed one-pot reactions also provide a route to complex derivatives. For instance, a consecutive three-component Suzuki-Knoevenagel condensation can assemble donor-π-bridge-acceptor systems. nih.gov In a hypothetical adaptation, this compound could act as the donor, coupling with a bromoaldehyde which then undergoes a Knoevenagel condensation with a methylene-active compound. Researchers have successfully demonstrated a one-pot, triple Suzuki coupling on a 9,10-dibromoanthracene scaffold, highlighting the potential for creating highly substituted DPA systems without isolating intermediates. acs.org

Furthermore, MCRs have been developed to generate novel fluorophores with unique properties. A three-component reaction between a boronic acid, a salicylaldehyde, and a 2-formylpyrrole hydrazone creates complex, fluorescent dyes with a stereogenic boron center. rsc.orgmetu.edu.tr Applying this methodology to this compound would directly fuse the highly fluorescent DPA core with other chromophoric units, leading to new materials with potentially interesting photophysical properties. These MCR-based approaches exemplify modern synthetic efficiency, enabling the construction of sophisticated molecular systems based on the DPA framework.

Advanced Spectroscopic and Computational Analysis of 9,10 Diphenylanthracen 2 Yl Boronic Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of complex organic molecules. For (9,10-Diphenylanthracen-2-yl)boronic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopies (Infrared and Raman), mass spectrometry, and X-ray crystallography provides a comprehensive understanding of its molecular structure in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by signals in the aromatic region. The protons of the 9,10-diphenylanthracene (B110198) core appear as a series of complex multiplets, typical for condensed polycyclic aromatic systems. chemicalbook.comchemicalbook.com The introduction of the boronic acid group at the 2-position of the anthracene (B1667546) core induces a change in the chemical environment of the nearby protons compared to the unsubstituted 9,10-diphenylanthracene. The protons on the anthracene ring will show distinct coupling patterns, and the protons of the two phenyl rings at the 9 and 10 positions will also exhibit characteristic signals. chemicalbook.com The two hydroxyl protons of the boronic acid group (B(OH)₂) typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to show a number of distinct signals corresponding to the carbons of the anthracene backbone and the pendant phenyl groups. chemicalbook.comchemicalbook.com The carbon atom directly attached to the boron atom (C-2) will exhibit a characteristic chemical shift, which is influenced by the electronegativity and bonding of boron. The chemical shifts for the parent 9,10-diphenylanthracene structure are well-established, with signals observed around δ = 139.1, 137.1, 131.3, 129.8, 128.4, 127.4, 126.9, and 125.0 ppm. chemicalbook.com The presence of the boronic acid substituent would cause shifts in the signals of the surrounding carbon atoms, particularly those on the same aromatic ring.

Interactive Data Table: Expected NMR Data for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is inferred from parent compounds and related structures.)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (Anthracene & Phenyl) | 7.30 - 7.80 | Multiplet |

| ¹H | B(OH)₂ | Variable, broad | Singlet |

| ¹³C | Aromatic (Anthracene & Phenyl) | 125.0 - 140.0 | - |

| ¹³C | C-B (Anthracene C-2) | ~130 - 135 | - |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A very prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the boronic acid's hydroxyl groups, which are often involved in hydrogen bonding. A strong band for the B-O stretching vibration is typically observed around 1350 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds, making it an excellent tool for characterizing the polycyclic aromatic hydrocarbon (PAH) core. nih.govnih.gov The Raman spectrum of the 9,10-diphenylanthracene framework is characterized by intense bands between 1200 and 1600 cm⁻¹, which are assigned to ring deformation and symmetric C-C stretching vibrations within the π-conjugated system. mdpi.comresearchgate.net These characteristic peaks provide a strong signature for the diphenylanthracene moiety.

Interactive Data Table: Key Vibrational Modes for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| IR | 3200-3600 (broad) | O-H stretch (boronic acid) |

| IR | ~3050 | Aromatic C-H stretch |

| IR/Raman | 1450-1600 | Aromatic C=C ring stretch |

| IR | ~1350 | B-O stretch |

| Raman | 1200-1600 | Ring deformation, C-C stretch |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₂₆H₁₉BO₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The calculated monoisotopic mass is approximately 374.1478 Da. uni.lu The presence of boron is often identifiable by its characteristic isotopic pattern, as boron has two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%). nih.gov

Upon ionization, the molecular ion can become energetically unstable and break apart into smaller, charged fragments. libretexts.orgwikipedia.org The fragmentation pattern provides clues about the molecule's structure. For arylboronic acids, a common fragmentation pathway is the loss of water (H₂O) from the boronic acid group. Other potential fragmentations could involve the cleavage of the C-B bond or fragmentation of the polycyclic aromatic core itself. The mass spectrum of the parent 9,10-diphenylanthracene shows a very stable molecular ion at m/z 330 and a significant fragment at m/z 252, corresponding to the loss of a phenyl group. chemicalbook.comnih.gov Similar fragmentation of the aromatic skeleton could be expected for the boronic acid derivative.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Description |

| ~374.15 | [M]⁺ | Molecular ion |

| ~356.14 | [M-H₂O]⁺ | Loss of a water molecule |

| ~330.14 | [M-B(OH)₂]⁺ | Cleavage of the C-B bond |

| ~252.10 | [M-B(OH)₂ - C₆H₅]⁺ | Loss of boronic acid and a phenyl group |

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from the known structures of its parent compound, 9,10-diphenylanthracene (DPA), and other arylboronic acids.

DPA is known to exist in different polymorphic forms, with monoclinic space groups such as P2₁/n and C2/c having been reported. mdpi.comresearchgate.net A key structural feature is the significant dihedral angle between the plane of the central anthracene core and the planes of the two phenyl substituents, which can range from approximately 66° to 93°. mdpi.com This twisted conformation minimizes steric hindrance.

The boronic acid functional group is known to play a significant role in directing the crystal packing. nih.govnih.gov In the solid state, boronic acids frequently form dimeric structures through intermolecular hydrogen bonds between the hydroxyl groups of two molecules. This results in the formation of a stable, six-membered ring system (B-O-H···O-B-O···H). It is highly probable that this compound would adopt such a hydrogen-bonded dimer arrangement in its crystal lattice, with the large, rigid DPA units stacking in a manner influenced by π-π interactions and steric factors.

Interactive Data Table: Expected Crystallographic Features

| Parameter | Expected Feature | Basis of Prediction |

| Core Conformation | Twisted DPA core | Steric hindrance between phenyls and anthracene mdpi.com |

| Dihedral Angle (Phenyl-Anthracene) | 65° - 95° | Known DPA structures mdpi.com |

| Intermolecular Motif | Hydrogen-bonded dimers | Common for arylboronic acids nih.govnih.gov |

| Packing Forces | Hydrogen bonding, π-π stacking | Typical for aromatic boronic acids |

Photophysical Properties Analysis

The extended π-conjugated system of the 9,10-diphenylanthracene core endows it with distinct photophysical properties, which are fundamental to its applications in areas like organic light-emitting diodes (OLEDs).

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic transitions of the 9,10-diphenylanthracene chromophore.

The parent DPA molecule exhibits a characteristic absorption spectrum with multiple vibronic bands in the UV-A and violet regions of the electromagnetic spectrum. photochemcad.com In a non-polar solvent like cyclohexane, strong absorption peaks are typically observed around 350, 370, and 390 nm. These peaks correspond to the π-π* transitions of the conjugated aromatic system. rsc.org The introduction of substituents onto the anthracene core can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima. rsc.orgrsc.org The boronic acid group, being a weakly electron-withdrawing or -donating group depending on its environment, is expected to only cause minor perturbations to the absorption spectrum compared to the unsubstituted DPA. The fine vibronic structure, a hallmark of rigid aromatic molecules, is expected to be preserved. mdpi.com

Interactive Data Table: Typical UV-Vis Absorption Maxima (λₘₐₓ) for the DPA Chromophore (Data based on 9,10-diphenylanthracene in cyclohexane)

| Peak | Approximate Wavelength (nm) |

| λ₁ | ~393 |

| λ₂ | ~372 |

| λ₃ | ~353 |

Source:

Fluorescence Spectroscopy: Emission, Quantum Yields, and Lifetimes

The fluorescence characteristics of this compound are fundamentally derived from its core structure, 9,10-diphenylanthracene (DPA). DPA is a well-known blue-emitting chromophore renowned for its high fluorescence quantum efficiency. researchgate.net In solvents like cyclohexane, the fluorescence quantum yield of DPA can approach unity (1.0), although values of 0.90 have also been reported. rsc.org This high quantum efficiency makes the DPA scaffold an excellent platform for developing fluorescent materials. researchgate.net

The emission spectrum of DPA is located in the deep-blue region of the visible spectrum, typically below 450 nm. rsc.org Depending on the crystal form and solvent environment, the peak emission wavelength can vary. For instance, different polymorphs of DPA crystals have shown strong emission peaks at approximately 454 nm and 468 nm. researchgate.netmdpi.com The introduction of substituents onto the DPA core can modulate these photophysical properties. While certain substitutions, such as with thiophene (B33073), can significantly decrease the fluorescence quantum yield, others can preserve or even enhance the emissive properties. rsc.org Specifically, non-symmetrical substitution at the 2-position of the anthracene core has been shown to be an effective strategy for maintaining high fluorescence quantum yields, with values up to 0.7 in solution and 0.9 when doped into a polymer host. rsc.org

Table 1: Photophysical Properties of 9,10-Diphenylanthracene (DPA) in Different Environments

| Property | Value | Conditions | Source(s) |

| Fluorescence Quantum Yield (ΦF) | ~1.0 | In cyclohexane | |

| 0.90 | In cyclohexane | ||

| up to 0.7 | 2-position substituted, in solution | rsc.org | |

| up to 0.9 | 2-position substituted, in polymer host | rsc.org | |

| Emission Max (λem) | 425 nm | Crystal (Radioluminescence) | researchgate.net |

| 454 nm | Melt-grown crystal | researchgate.netmdpi.com | |

| 468 nm | Solution-grown crystal | researchgate.netmdpi.com | |

| Excitation Max (λex) | 350 nm | In cyclohexane | |

| ~396 nm | Solution-grown crystal | mdpi.com |

Luminescence Mechanisms and Exciton (B1674681) Behavior

The luminescence of this compound is governed by several potential mechanisms, stemming from both the DPA core and the functional boronic acid group. The primary mechanism is fluorescence, a radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀).

In the solid state, such as in nanoaggregates, thin films, or crystals, the photophysics are more complex and involve exciton dynamics. rsc.org An exciton is a bound state of an electron and an electron hole, which can move through the material. For DPA, the near-perpendicular orientation of the phenyl rings relative to the anthracene core elongates the intermolecular distance, which can impede the rate of exciton diffusion compared to unsubstituted anthracene. rsc.org In ordered states like crystals and thin films, these singlet excitons can migrate and relax into a lower-energy "excimer" state, which is an excited-state dimer formed between two adjacent molecules. rsc.org This process is facilitated by favorable intermolecular orbital overlap and occurs on a sub-nanosecond timescale. rsc.org

The presence of the boronic acid group introduces sensing-related luminescence mechanisms. One dominant mechanism for boronic acid-based sensors is photoinduced electron transfer (PET). nih.gov The boronic acid group can act as a receptor that quenches the fluorescence of the DPA core. Upon binding with a diol (e.g., a carbohydrate), the formation of the anionic boronate ester alters the electronic properties of the receptor, inhibiting the PET process and causing a significant increase in fluorescence intensity. nih.govsemanticscholar.orgnih.gov An alternative mechanism proposed for some anthracene boronic acid systems suggests that complexation with a diol in a protic solvent induces solvolysis, leading to protonation of a nearby basic site, which in turn prevents fluorescence quenching. nih.gov

Furthermore, the DPA chromophore has been studied in the context of electrogenerated chemiluminescence (ECL), where light is produced from the annihilation of electrochemically generated radical anions and cations. nih.govutexas.edu The efficiency of DPA's ECL can be influenced by the solvent and the presence of other redox partners. nih.gov Related to this is triplet-triplet annihilation upconversion, a process where two triplet-state DPA molecules interact to create one excited singlet-state molecule, resulting in higher-energy blue light emission. rsc.orgrsc.org

Theoretical and Computational Chemistry

Theoretical and computational methods provide profound insights into the molecular properties of this compound, bridging the gap between its structure and its observed photophysical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) is a powerful computational tool used extensively to investigate the electronic structure and properties of DPA and its derivatives. rsc.orgbohrium.combohrium.com These calculations can determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and global chemical reactivity descriptors. bohrium.combohrium.comresearchgate.net The HOMO-LUMO gap is particularly important as it relates to the kinetic stability, chemical reactivity, and optical properties of a molecule. researchgate.net

Studies on the parent DPA molecule in both neutral and ionic states show that charging significantly influences its structural and electronic properties. bohrium.com The anionic state of DPA, for instance, exhibits a lower energy gap, which suggests higher reactivity and conductivity. bohrium.com

DFT calculations are also crucial for understanding the effects of substitution. A theoretical study on 2-bromo-9,10-DPA, a structural analog to the title compound, demonstrated that halogenation at the 2-position influences the structural, electronic, and nonlinear optical properties. bohrium.com Similarly, DFT confirms that substitutions on the 9,10-phenyl rings have a relatively minor effect on the absorption and triplet state energies of the DPA core. rsc.org For this compound, DFT would be instrumental in quantifying how the electron-withdrawing boronic acid group nih.gov modulates the HOMO and LUMO energy levels and how this is further altered upon its conversion to a boronate ester.

Table 2: Selected DFT-Calculated Properties for DPA Derivatives

| Molecule/State | Property | Calculated Value (eV) | Method/Basis Set | Source(s) |

| 9,10-DPA (Anionic, alpha MO) | Energy Gap | 1.3679 | B3LYP/6-311++G(d,p) | bohrium.combohrium.com |

| 9,10-DPA (Anionic) | Chemical Potential | 1.39 | B3LYP/6-311++G(d,p) | bohrium.com |

| 9,10-DPA (Cationic, beta MO) | Electronegativity | 9.00 | B3LYP/6-311++G(d,p) | bohrium.com |

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies on this compound were not prominently found, this computational technique is essential for understanding its conformational behavior. MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of the molecule's flexibility and preferred shapes (conformations) in different environments, such as in various solvents. nih.gov

For a molecule like this compound, MD simulations would be critical for several reasons:

Solvent Effects: To analyze how different solvents influence the molecule's conformation. The interactions between the solvent and the polar boronic acid group could significantly affect its orientation relative to the nonpolar anthracene plane. nih.gov

Binding Analysis: To simulate the conformational changes that occur upon binding of a diol to the boronic acid. Understanding this structural transition is key to explaining its sensing mechanism at a molecular level.

A typical approach involves running MD simulations with an explicit solvent model, followed by geometry optimization of the most populated conformations using higher-level methods like DFT. nih.gov This combined approach has proven successful in predicting solvent-dependent intramolecular interactions and conformational switches in other complex molecules. nih.gov

Structure-Property Relationship Predictions

The unique characteristics of this compound arise from a synergistic combination of its structural components, leading to predictable relationships between its structure and its function.

Fluorescence from the DPA Core: The rigid, aromatic 9,10-diphenylanthracene scaffold is the source of the molecule's intrinsic strong, deep-blue fluorescence and high quantum yield. researchgate.netrsc.org This core structure provides the essential signal for any sensing applications.

Tunability via Substitution at the 2-Position: Introducing a substituent at the 2-position of the DPA core is a known strategy to enhance material properties without sacrificing the desirable blue emission. rsc.org This non-symmetrical substitution can improve morphological stability in the solid state, for example, by increasing the glass transition temperature, which is beneficial for the fabrication of organic electronic devices. rsc.org

Sensing Functionality from the Boronic Acid Group: The boronic acid moiety is the key to the molecule's function as a chemical sensor. Its structure-property relationship is based on its chemical reactivity:

Structure 1 (Unbound): The neutral boronic acid acts as an electron-withdrawing group that can quench or modulate the fluorescence of the DPA core through mechanisms like PET. nih.govnih.gov

Structure 2 (Bound): Upon covalent binding with a diol, the boron center becomes anionic and tetracoordinate, forming a boronate ester. nih.gov This structural and electronic change disrupts the quenching mechanism, leading to a distinct change in the photophysical properties (e.g., a "turn-on" of fluorescence), which serves as the detectable signal. nih.govsemanticscholar.org

Electronic Properties from DFT: Computational predictions solidify these relationships. DFT calculations can quantify the HOMO-LUMO gap and show how it is modulated by the electronic nature of the substituent at the 2-position. bohrium.comresearchgate.net This allows for the prediction of how the molecule's reactivity, conductivity, and photophysical properties are directly linked to the presence and state (unbound vs. bound) of the boronic acid group.

Reactivity and Mechanistic Studies of 9,10 Diphenylanthracen 2 Yl Boronic Acid

Boronic Acid Reactivity in Solution

In solution, the boronic acid moiety exists in a dynamic equilibrium that is sensitive to the chemical environment, particularly the presence of diols, the pH of the solution, and the availability of Lewis bases.

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. researchgate.netresearchgate.net This reaction involves a dynamic equilibrium between the boronic acid and the diol to form a more stable five- or six-membered cyclic boronate ester. nih.govacs.org

The binding process is characterized by a change in the hybridization of the boron atom. aablocks.com The free boronic acid features an sp²-hybridized boron atom with a trigonal planar geometry. aablocks.com Upon reaction with a diol, the boron center transitions to an sp³-hybridized state, adopting a tetrahedral geometry within the newly formed cyclic boronate ester. aablocks.com While the formation of these boronate ester bonds is covalent and stable, the reaction is reversible and can be influenced by external stimuli, a property exploited in the development of dynamic materials and sensors. nih.govresearchgate.net The equilibrium of this esterification can be shifted based on the pH, which is dictated by the pKa of the specific boronic acid derivative. aablocks.com

The study of these interactions is often facilitated by spectroscopic methods. For instance, the dye Alizarin Red S (ARS), a catechol, binds to boronic acids, resulting in a change in its fluorescent properties. acs.orgnih.gov When a competing diol is introduced, it can displace the ARS, causing a measurable decrease in fluorescence intensity, which allows for the determination of the boronic acid-diol association constants. acs.orgnih.gov

The reactivity of boronic acids is profoundly influenced by the pH of the aqueous solution. Boronic acids are weak Lewis acids that exist in an equilibrium between a neutral, uncharged trigonal form and an anionic, tetrahedral boronate form. nih.govnih.gov This equilibrium is pH-dependent; at pH values higher than the boronic acid's pKa, the anionic tetrahedral form, created by the addition of a hydroxide (B78521) ion, becomes predominant. aablocks.comnih.gov

The acidity, or pKa, of an arylboronic acid can be tuned by the electronic nature of substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups increase the pKa. nih.govmdpi.com This relationship allows for the rational design of boronic acids for specific applications that require activity within a certain pH range. mdpi.com

Furthermore, the interaction with diols modulates the acidity of the boron center. The formation of a cyclic boronate ester with a diol is typically accompanied by a significant decrease in the pKa of the boron species, meaning the resulting ester is a stronger acid than the parent boronic acid. nih.govresearchgate.net This pKa drop can be as large as 3 pKa units, a phenomenon that has significant implications for the behavior of boronic acids in biological and formulation contexts. nih.govku.edu However, the relationship is complex, and it is not always true that boronic acids with lower pKa values will exhibit greater binding affinities for diols, as the optimal pH for binding is affected by the pKa of both the boronic acid and the diol. researchgate.net

Table 1: Effect of Substituents on the pKa of Phenylboronic Acid This table illustrates the general principle of pKa modulation by substituents. Specific pKa values for (9,10-Diphenylanthracen-2-yl)boronic acid would require experimental determination but are expected to follow these trends.

| Substituent on Phenyl Ring | Position | Electronic Effect | General Impact on pKa |

|---|---|---|---|

| -NO₂ | para | Strong Electron-Withdrawing | Decreases pKa (more acidic) |

| -CN | para | Electron-Withdrawing | Decreases pKa (more acidic) |

| -H | - | Reference | ~8.8 |

| -CH₃ | para | Electron-Donating | Increases pKa (less acidic) |

| -OCH₃ | para | Strong Electron-Donating | Increases pKa (less acidic) |

The fundamental reactivity of boronic acids stems from their nature as Lewis acids. nih.govru.nl The boron atom in the sp²-hybridized state possesses a vacant p-orbital, making it an electron-pair acceptor. aablocks.comrsc.org This electron deficiency allows boronic acids to interact with Lewis bases, which are electron-pair donors. acs.orgnih.gov

The most common Lewis base interaction in aqueous media is with the hydroxide ion (OH⁻), which attacks the electron-deficient boron to form the tetrahedral hydroxyboronate anion. aablocks.com This is the basis for the pH-dependent equilibrium discussed previously. Beyond hydroxide, boronic acids can form complexes and adducts with a variety of other Lewis bases, such as those containing nitrogen or oxygen atoms. nih.govwikipedia.org The strength of these interactions can be evaluated computationally through methods like calculating ammonia (B1221849) affinity (AA), which provides a quantitative measure of Lewis acidity for different organoboron compounds. rsc.org This Lewis acidic character is central to the mechanism of many of their reactions, including their role in catalysis and molecular recognition. nih.govru.nl

Participation in Cross-Coupling Reactions

This compound is a valuable reagent in synthetic chemistry, primarily through its participation as the nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoborane species and an organohalide or triflate. libretexts.org In this context, this compound serves as the organoboron component, reacting with a wide array of electrophilic partners (Ar-X, where X is typically I, Br, Cl, or OTf).

The catalytic cycle is a well-established three-step process: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 9,10-diphenylanthracenyl moiety) to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst.

The versatility of the Suzuki-Miyaura reaction allows for the coupling of complex boronic acids like this compound with various electrophiles, including other functionalized aromatic and heteroaromatic systems, enabling the synthesis of complex molecular architectures. acs.orgresearchgate.net

Table 2: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. | Pd(0) + R¹-X | R¹-Pd(II)-X |

| 2. Transmetalation | The organic group from the activated boronic acid is transferred to the Pd(II) complex. | R¹-Pd(II)-X + [R²-B(OH)₃]⁻ | R¹-Pd(II)-R² |

| 3. Reductive Elimination | The two organic groups are eliminated from the Pd(II) complex to form a new C-C bond and regenerate the catalyst. | R¹-Pd(II)-R² | R¹-R² + Pd(0) |

The practical application of this compound in Suzuki-Miyaura coupling is defined by its scope and limitations in various chemical environments. The reaction is renowned for its broad functional group tolerance, a significant advantage when dealing with complex molecules. acs.org A wide variety of functional groups, including esters, amides, ketones, cyano groups, and nitro groups, are generally compatible with the reaction conditions. acs.orgnih.gov This allows for the synthesis of highly functionalized products without the need for extensive protecting group strategies.

However, certain limitations exist. One major side reaction is protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom. This is particularly problematic for electron-deficient or sterically hindered arylboronic acids. nih.gov The bulky 9,10-diphenylanthracene (B110198) core of the title compound may increase its susceptibility to this side reaction under certain conditions. The use of specific protecting groups on the boron, such as the 1,8-diaminonaphthalene (B57835) (dan) group, has been shown to mitigate protodeboronation in some cases. acs.org

Steric hindrance can also impact the reaction rate and yield. While the Suzuki-Miyaura coupling can proceed with sterically demanding substrates, highly hindered coupling partners may require optimized conditions, such as more active catalysts or higher temperatures, to achieve good yields. acs.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for overcoming these limitations and achieving a successful coupling with a complex substrate like this compound.

Mechanistic Insights into Fluorescent Sensing

The utility of this compound and related anthracene-based boronic acid derivatives in fluorescent sensing is rooted in several sophisticated photophysical mechanisms. The binding of an analyte to the boronic acid moiety induces a predictable change in the electronic and photophysical properties of the molecule, which in turn modulates the fluorescence output. The primary mechanisms governing this modulation include Photoinduced Electron Transfer (PET), Fluorescence Resonance Energy Transfer (FRET), and Internal Charge Transfer (ICT). Additionally, phenomena such as aggregation-induced emission (AIE) can be exploited in sensors derived from the 9,10-diphenylanthracene (DPA) core.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a predominant mechanism in fluorescent sensors built on the 'fluorophore-spacer-receptor' model. researchgate.net In this design, the 9,10-diphenylanthracene group acts as the fluorophore, a component responsible for light emission. The boronic acid group [-B(OH)₂] serves as the receptor, which selectively binds to the target analyte (e.g., diols, saccharides, or water). nih.govnih.gov These two parts are connected by a spacer, which is typically a short alkyl chain.

The fundamental principle of a PET sensor involves the transfer of an electron between the receptor and the excited fluorophore. researchgate.net In the absence of an analyte, the sensor is typically in a fluorescence 'off' state. nih.gov Upon excitation of the anthracene (B1667546) fluorophore, an electron is transferred from a high-energy molecular orbital of the receptor to the "hole" in the highest occupied molecular orbital (HOMO) of the excited fluorophore. This process quenches the fluorescence. researchgate.net

When the analyte binds to the boronic acid receptor, the electronic properties of the receptor are altered. For instance, the binding of a diol to form a boronic acid ester lowers the energy of the receptor's frontier orbitals. nih.gov This change makes the electron transfer from the receptor to the excited fluorophore thermodynamically unfavorable, thereby blocking the PET process. researchgate.net As a result, the fluorophore returns to its ground state by emitting a photon, and the sensor switches to a fluorescence 'on' state. nih.gov This analyte-induced transition from a non-emissive to an emissive state provides a clear signal for detection. nih.gov

Sensors based on an anthracene-boronic acid ester framework have been effectively designed to detect trace amounts of water in organic solvents via this PET mechanism. nih.govmdpi.com

Table 1: Characteristics of a Representative PET-based Anthracene-Boronic Acid Sensor

| Component | Function | Mechanism of Action | Result |

|---|---|---|---|

| Fluorophore | Anthracene derivative | Emits light upon excitation | Fluorescence |

| Receptor | Boronic acid / ester | Binds to analyte (e.g., water, diols) | Analyte recognition |

| Analyte-Free State | PET occurs from receptor to excited fluorophore | Fluorescence is quenched | 'Off' State |

| Analyte-Bound State | Binding alters receptor electronics, inhibiting PET | Fluorescence is restored | 'On' State |

Fluorescence Resonance Energy Transfer (FRET) Mechanisms

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent photophysical process where energy is non-radiatively transferred from an excited donor fluorophore to a ground-state acceptor chromophore through dipole-dipole coupling. acs.orgnih.gov The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the proximity (typically within 10 nm) and relative orientation of the two chromophores. acs.orgphotochemcad.com

While less common for single-component DPA-boronic acid sensors, the FRET principle has been successfully integrated into more complex systems containing an anthracene-boronic acid moiety. A notable example is a sensor designed for water detection that incorporates both PET and FRET mechanisms. nih.gov This sensor features an anthracene-(aminomethyl)phenylboronic acid ester linked to a BODIPY dye. nih.gov

In this dual-mechanism system:

The anthracene unit serves as the FRET donor.

The BODIPY unit acts as the FRET acceptor.

In the absence of water, the system is designed so that PET from the receptor quenches the anthracene donor's fluorescence, preventing any subsequent energy transfer. Upon binding of water to the boronic acid ester, the PET process is suppressed. This "activates" the anthracene donor, which can then transfer its excitation energy to the BODIPY acceptor via FRET. nih.gov This energy transfer results in sensitized emission from the BODIPY acceptor, providing a ratiometric signal for water detection. nih.gov

The design of FRET-based boronic acid sensors often relies on analyte binding to induce a conformational change that brings the donor and acceptor into an optimal distance and orientation for energy transfer. nih.gov For instance, sensors with two boronic acid groups can form a rigid cyclic complex upon binding with d-glucose, which enhances the efficiency of energy transfer between a donor and an acceptor pair, such as phenanthrene (B1679779) and pyrene. nih.gov

Table 2: Components of a PET/FRET-based Anthracene-Boronic Acid Sensor